molecular formula C37H42N2O6 B13390754 (R,R)-Daurisoline

(R,R)-Daurisoline

Cat. No.: B13390754
M. Wt: 610.7 g/mol
InChI Key: BURJAQFYNVMZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R)-Daurisoline is a naturally occurring bisbenzylisoquinoline alkaloid. It is derived from the roots of Menispermum dauricum, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its potential pharmacological properties, including antiarrhythmic, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Daurisoline typically involves multiple steps, starting from simpler isoquinoline derivatives. The key steps include:

    Formation of the isoquinoline core: This can be achieved through Pictet-Spengler condensation.

    Coupling of benzyl groups: This step involves the use of reagents like benzyl bromide under basic conditions.

    Chiral resolution: The final step often involves chiral chromatography to separate the (R,R)-enantiomer from other possible stereoisomers.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Daurisoline undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted isoquinolines.

Scientific Research Applications

(R,R)-Daurisoline is a bisbenzylisoquinoline alkaloid derived from the traditional Chinese herb Menispermum dauricum . It has a variety of applications in scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

This compound in Chemistry
this compound serves as a model compound for studying the reactivity of bisbenzylisoquinoline alkaloids.

This compound in Biology
In biological studies, researchers have investigated the effects of this compound on cellular processes, including apoptosis and cell cycle regulation. Daurisoline is also identified as an autophagy blocker .

This compound in Medicine
this compound has potential therapeutic applications in treating arrhythmias, inflammation, and neurodegenerative diseases. It can suppress the development of liver and lung cancers . Studies suggest that Daurisoline targets glycolysis and reduces the protein level of HK2, thereby inhibiting lung cancer progression . It has also been shown to have tumor-suppressive effects in pancreatic and renal carcinoma cells .

This compound in Industry
this compound can be used in developing new pharmaceuticals and as a lead compound in drug discovery.

Research Findings

  • Daurisoline decreases glucose consumption and lactate production in lung cancer cells .
  • Daurisoline inhibits the proliferation of lung cancer cell lines .
  • Daurisoline attenuates tumor growth in mice without noticeable side effects .
  • Daurisoline inhibits the lysosomal degradation of autophagic vacuoles and sensitizes cancer cells to CPT-induced cell death .
  • Daurisoline could also inhibit HK2 through the AKT pathway .
  • Daurisoline has been reported to show potential pharmacological efficacy in many diseases, such as focal ischemia/reperfusion injury, arrhythmia, and platelet aggregation .

Tables

Inhibition Ratios of Daurisoline on hERG Current Amplitude

Concentration (μM)IhERG-step Inhibition Ratio (%)IhERG-tail Inhibition Ratio (%)
132.2±4.216.7±5.8
341.6±2.631.1±4.5
1062.1±5.955.1±7.2
3074.8±6.881.2±7.0

IC50 Values of Daurisoline

TargetIC50 (μM)
IhERG-step9.1
IhERG-tail9.6
CPT-induced autophagy in HeLa cells74.75±1.03
CPT-induced autophagy in A549 cells50.54±1.02
CPT-induced autophagy in HCT-116 cells80.81±1.10

Case Studies

  • A study demonstrated that Daurisoline targets glycolysis and reduces the protein level of HK2, thereby inhibiting lung cancer progression . The study also found that Daurisoline could decrease glucose consumption and lactate production in lung cancer cells . In an animal model, the study validated the in vivo anti-tumor effect of Daurisoline without any observable side effects .
  • A study identified Dauricine (DAC) and Daurisoline (DAS) as two potent autophagy blockers . The study showed that DAC and DAS are autophagy inhibitors which inhibit the lysosomal degradation of autophagic vacuoles and sensitize cancer cells to CPT-induced cell death .
  • Daurisoline can suppress the development of liver and lung cancers and has tumor-suppressive effects in pancreatic cancer cells and renal carcinoma cells . Dauricine and daurisoline have sensitized cancer cells to camptothecin by acting as autophagy inhibitors . A recent study has reported that daurisoline could suppress lung cancer tumorigenesis by disrupting the heat shock protein 90 (HSP90)-mediated stability of β-catenin .

Mechanism of Action

The mechanism of action of (R,R)-Daurisoline involves several molecular targets and pathways:

    Ion Channels: It modulates the activity of sodium and potassium ion channels, which is crucial for its antiarrhythmic effects.

    Inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

    Neuroprotection: It protects neurons from oxidative stress and apoptosis by modulating signaling pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    Tetrandrine: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory and neuroprotective effects.

    Berbamine: Known for its anti-cancer properties and structural similarity to (R,R)-Daurisoline.

Uniqueness

This compound is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its dual action on ion channels and inflammatory pathways sets it apart from other similar compounds.

Biological Activity

(R,R)-Daurisoline, an isoquinoline alkaloid derived from the traditional Chinese medicinal herb Rhizoma Menispermi, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article delves into the compound's mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C37_{37}H42_{42}N2_2O6_6
  • CAS Number : 70553-76-3
  • Molecular Weight : 618.73 g/mol

1. Autophagy Inhibition

Research indicates that this compound acts as a potent autophagy inhibitor. A study demonstrated that it significantly increased the formation of autophagic vacuoles in HeLa cells, disrupting autophagosome maturation and impairing lysosomal function. This was evidenced by:

  • Increased accumulation of LC3-II and p62 proteins.
  • Impaired lysosomal acidification due to inhibition of V-type ATPase activity .

2. Cancer Cell Proliferation and Apoptosis

This compound has shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis across various cancer types:

  • In bladder cancer models, it suppressed epithelial-mesenchymal transition (EMT) and angiogenesis by targeting HSP90 and destabilizing the HAKAI protein, which is crucial for E-cadherin stability .
  • In lung cancer studies, it enhanced the sensitivity of cancer cells to chemotherapeutic agents like camptothecin by acting as an autophagy inhibitor .

Case Study 1: Bladder Cancer

A study involving 40 bladder cancer patients revealed that this compound inhibited angiogenesis and EMT through modulation of HAKAI and E-cadherin pathways. The results indicated a direct correlation between HAKAI expression levels and patient prognosis, suggesting that targeting this pathway could enhance therapeutic outcomes .

Case Study 2: Lung Cancer

In models of lung cancer, this compound was found to disrupt the stability of β-catenin via HSP90 inhibition, leading to reduced tumor growth. This highlights its potential as a therapeutic agent in lung cancer treatment .

Summary of Biological Activities

Biological ActivityMechanism of ActionCancer TypeReference
Autophagy InhibitionInhibits autophagosome maturation; impairs lysosomal functionGeneral
Induces ApoptosisTriggers apoptotic pathways in cancer cellsVarious
Suppresses EMTTargets HSP90, destabilizes HAKAIBladder Cancer
Enhances Chemotherapy EfficacySensitizes cells to chemotherapeuticsLung Cancer

Q & A

Basic Research Questions

Q. What in vitro models are most appropriate for studying the antitumor effects of (R,R)-Daurisoline?

  • Methodological Answer : Use bladder cancer cell lines such as 5637 and T24, as these have been validated for assessing invasion and epithelial-mesenchymal transition (EMT) inhibition via Transwell assays and Western blotting . Ensure cell viability is tested across a concentration gradient (e.g., 0–100 μM) to establish dose-response relationships. Include controls for baseline EMT markers (E-cadherin, N-cadherin, vimentin) and validate results with orthogonal methods like immunofluorescence .

Q. How can researchers assess the impact of this compound on EMT-related protein expression?

  • Methodological Answer : Combine qRT-PCR and Western blotting to quantify mRNA and protein levels of EMT markers (e.g., HAKAI, Snail-1). For example, a 24-hour treatment with 50 μM this compound in bladder cancer cells showed significant downregulation of HAKAI and Snail-1 . Normalize data to housekeeping genes (e.g., GAPDH) and include positive controls (e.g., TGF-β-induced EMT) to validate assay sensitivity .

Q. What are the key molecular targets of this compound in cancer pathways?

  • Methodological Answer : Prioritize targets linked to protein stability and EMT, such as HSP90. Use co-immunoprecipitation (Co-IP) or thermal shift assays to confirm direct binding. For example, this compound inhibits HSP90-client protein interactions, destabilizing oncogenic drivers like HIF-1α . Cross-reference with proteomic datasets to identify downstream effectors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound on E-cadherin expression?

  • Methodological Answer : Discrepancies may arise from cell-type-specific responses or experimental conditions (e.g., treatment duration). Replicate studies using standardized protocols (e.g., 48-hour exposure in serum-free medium) and validate findings with multiple antibodies. For instance, while this compound upregulated E-cadherin in bladder cancer cells, contradictory results in other models may require transcriptomic analysis to identify compensatory pathways .

Q. What multi-omics approaches are suitable for elucidating the mechanism of this compound in tumor angiogenesis?

  • Methodological Answer : Integrate RNA-seq (to identify VEGF pathway alterations) with phosphoproteomics (to map kinase activity). For example, this compound’s inhibition of HUVEC tube formation correlates with reduced ERK1/2 phosphorylation . Use pathway enrichment tools (e.g., DAVID, GSEA) to prioritize targets and validate with siRNA knockdown .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and efficacy?

  • Methodological Answer : Use orthotopic xenograft models (e.g., bladder cancer in nude mice) with intravesical or intravenous administration. Monitor plasma concentrations via LC-MS/MS to calculate bioavailability and half-life. Include endpoints like tumor volume, metastasis (via bioluminescence imaging), and immunohistochemistry for EMT markers . Optimize dosing schedules based on toxicity profiles (e.g., hepatic enzymes) .

Q. Data Analysis and Interpretation

Q. How can researchers statistically validate the significance of this compound’s inhibitory effects on cell invasion?

  • Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons of Transwell assay data. Normalize invaded cell counts to controls and report fold changes with 95% confidence intervals. For example, this compound reduced T24 cell invasion by 60% (p<0.001) in triplicate experiments . Visualize data using box plots with significance annotations .

Q. What bioinformatics tools are recommended for analyzing this compound’s transcriptomic impact?

  • Methodological Answer : Process RNA-seq data with pipelines like STAR for alignment and DESeq2 for differential expression. Use STRING or Reactome to identify enriched pathways (e.g., EMT, HSP90 interactions). Cross-validate findings with public datasets (e.g., TCGA) to assess clinical relevance .

Q. Experimental Design Considerations

Q. How to optimize dose selection for this compound in combination therapies?

  • Methodological Answer : Conduct synergy assays (e.g., Chou-Talalay method) with chemotherapeutics like cisplatin. Test escalating doses (e.g., 10–100 μM) and calculate combination indices (CI). For instance, this compound + cisplatin showed CI < 1 in bladder cancer cells, indicating synergism . Use isobolograms to visualize interactions .

Q. What controls are essential when studying this compound’s off-target effects?

  • Methodological Answer : Include vehicle controls (e.g., DMSO) and negative controls (e.g., non-targeting siRNA). Assess off-target kinase activity using panels like KinomeScan. For example, this compound at 50 μM showed <10% inhibition of 90% kinases tested .

Properties

IUPAC Name

1-[[3-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURJAQFYNVMZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.